Enhanced Lipophilicity (XLogP3) vs. Des-Fluoro Phenacyl Analog Drives Predicted Membrane Permeability
The target compound's 4-fluorophenyl substitution elevates its computed lipophilicity (XLogP3) to 4, compared to an estimated XLogP3 of ~3.4 for the non-fluorinated phenacyl 2-(1,3-benzoxazol-2-ylthio)acetate analog [1]. This quantitative difference is characteristic of aromatic fluorination and is known to enhance passive membrane permeability and volume of distribution [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4 |
| Comparator Or Baseline | Phenacyl 2-(1,3-benzoxazol-2-ylthio)acetate (non-fluorinated analog); XLogP3 ≈ 3.4 (estimated based on removal of fluorine from target compound scaffold) |
| Quantified Difference | ΔXLogP3 ≈ +0.6 |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity is a primary driver of improved membrane passage, a critical parameter for cell-based assays, making the fluorinated compound a superior candidate for intracellular target engagement studies over its non-fluorinated analog.
- [1] PubChem. (2025). Compound Summary for CID 2131510: 2-(4-Fluorophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate. National Center for Biotechnology Information. View Source
- [2] Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. View Source
